(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid
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Overview
Description
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a chiral amino acid derivative. It is known for its role in peptide synthesis and its potential applications in medicinal chemistry. The compound features a phenyl group, an amino group, and a methylpentanoic acid moiety, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid typically involves the coupling of (2S)-2-amino-3-phenylpropanoic acid with (2S)-2-amino-4-methylpentanoic acid. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to preserve the stereochemistry of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of the compound with high purity and stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include signal transduction, metabolic regulation, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanoic acid: A precursor in the synthesis of the target compound.
(2S)-2-amino-4-methylpentanoic acid: Another precursor used in the synthesis.
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid derivatives: Modified versions with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCVXVPWSPOMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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